2,6-Difluoro-4-(methylsulfonyl)aniline
Overview
Description
2,6-Difluoro-4-(methylsulfonyl)aniline is an organic compound with the molecular formula C7H7F2NO2S It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 6 positions, and a methylsulfonyl group is attached at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(methylsulfonyl)aniline typically involves the introduction of fluorine atoms and a methylsulfonyl group onto an aniline ring. One common method is the electrophilic aromatic substitution reaction, where aniline is first treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluorine atoms. Subsequently, the methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the methylsulfonyl group to a methylthio group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methylthio derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
2,6-Difluoro-4-(methylsulfonyl)aniline has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(methylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methylsulfonyl group can influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
2,6-Difluoroaniline: Lacks the methylsulfonyl group, leading to different chemical and biological properties.
4-Methylsulfonylaniline: Lacks the fluorine atoms, affecting its reactivity and applications.
2,4-Difluoroaniline: Has fluorine atoms at different positions, resulting in distinct chemical behavior.
Uniqueness: 2,6-Difluoro-4-(methylsulfonyl)aniline is unique due to the combined presence of fluorine atoms and a methylsulfonyl group, which imparts specific chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,6-difluoro-4-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSKTQPFHJZAAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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